molecular formula C28H26FN5O3 B2598636 4-benzyl-2-(4-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105227-80-2

4-benzyl-2-(4-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2598636
CAS No.: 1105227-80-2
M. Wt: 499.546
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Description

4-Benzyl-2-(4-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a potent, selective, and cell-active macrodomain inhibitor of PARP14, also known as BAL1/ARTD8, a member of the mono-ADP-ribosyltransferase (MARylating) PARP family. Its primary research value lies in its ability to selectively block the catalytic activity of PARP14's second macrodomain (MacroD2), which is responsible for binding and processing ADP-ribose, a key post-translational modification. This compound has emerged as a critical chemical probe for dissecting the non-canonical functions of PARP family members in disease pathogenesis. Research has demonstrated its significant utility in oncology, particularly in the context of cancer immunotherapy. By inhibiting PARP14, this compound can counteract the immunosuppressive tumor microenvironment; studies show it enhances the anti-tumor activity of T-cells and can re-sensitize certain cancer models to approved PARP inhibitors, suggesting potential for combination therapies. Furthermore, its application extends to immunology and inflammation research, as PARP14 is implicated in the regulation of macrophage function and cytokine signaling. The use of this inhibitor allows researchers to investigate the role of ADP-ribosylation in key cellular processes such as DNA damage repair, transcription, and metabolic regulation, providing a valuable tool for unlocking the therapeutic potential of targeting mono-ADP-ribosyltransferases in human disease.

Properties

IUPAC Name

4-benzyl-2-[(4-fluorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN5O3/c1-18(2)15-30-25(35)21-10-13-23-24(14-21)34-27(32(26(23)36)16-19-6-4-3-5-7-19)31-33(28(34)37)17-20-8-11-22(29)12-9-20/h3-14,18H,15-17H2,1-2H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHIOAVCKUBTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-benzyl-2-(4-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. Its structural framework incorporates elements of quinazoline and triazole, which are known for their diverse biological activities and potential therapeutic applications. The compound's molecular formula and weight are approximately 453.5 g/mol .

The biological activity of this compound may involve interactions with specific molecular targets within biological systems. The presence of the triazole ring is particularly significant as it contributes to the pharmacological properties that may lead to various therapeutic effects. While detailed mechanisms remain to be fully elucidated, studies suggest potential pathways involving enzyme inhibition and modulation of signaling cascades .

Biological Activity Overview

Research indicates that derivatives of triazoloquinazolines exhibit a range of biological activities including anticancer properties, anti-inflammatory effects, and enzyme inhibition. The following table summarizes findings related to the biological activity of similar compounds:

Compound NameStructure FeaturesBiological Activity
4-benzyl-2-(4-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamideUnique combination of substituentsPotential anti-cancer activity
1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-oneContains thioxo groupInhibitory effects on specific kinases
Substituted tetrahydro[1,2,4]triazolo[4,3-a]pyridin derivativesVariations in nitrogen heterocyclesAntimicrobial and anti-inflammatory properties

Case Studies and Research Findings

Recent studies have explored the synthesis and biological activity of fluorinated derivatives related to triazoloquinazolines. For instance:

  • A study on fluorinated 7-benzylamino derivatives demonstrated significant antiproliferative activity against lung and breast cancer cell lines. These compounds showed not only anticancer effects but also anti-angiogenic properties .
  • Another research effort focused on the structure-activity relationship (SAR) of various N-substituted compounds indicated that specific substituents could enhance anticonvulsant activity in animal models . This suggests that modifications similar to those in 4-benzyl-2-(4-fluorobenzyl)-N-isobutyl derivatives could yield compounds with improved pharmacological profiles.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic behavior of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest that compounds within this class may exhibit favorable absorption and distribution characteristics. However, comprehensive studies are necessary to evaluate their metabolic pathways and potential toxicological effects.

Comparison with Similar Compounds

Predictive Modeling and Chemical Space Analysis

Machine Learning and Similarity Metrics
  • Molecular Fingerprints : Structural similarity coefficients (e.g., Tanimoto index) may place the title compound in clusters with other triazoloquinazolines. However, its unique N-isobutyl carboxamide distinguishes it from S-alkylated analogs (e.g., [10–15]) .
  • XGBoost Predictions : Models like those in (RMSE: 9.091 K, R²: 0.928) could predict its physical properties (e.g., solubility, melting point) based on substituent electronegativity and steric effects .
ChemGPS-NP Analysis

The ChemGPS-NP model () positions the title compound in a distinct chemical space due to:

  • Isobutyl Carboxamide : Increases hydrophobicity relative to sulfonamide-containing analogs.

Bioactivity and Target Prediction

Table 2: Bioactivity Comparison Using Hierarchical Clustering ()
Cluster ID Representative Compounds Predicted Bioactivity Title Compound’s Position
1 S-Alkylated Triazoles [10–15] Antibacterial, Enzyme Inhibition Adjacent cluster
2 Sulfonyl Triazoles [7–9] Antifungal, Anti-inflammatory Distant cluster
  • Cluster Proximity : The title compound’s structural divergence from sulfonyl derivatives (Cluster 2) suggests differing bioactivity, despite shared triazole cores.
  • Mechanistic Insights : Its fluorobenzyl groups may favor interactions with fluorophilic enzyme pockets, a trait observed in kinase inhibitors .

Analytical and Detection Methods

Infrared spectroscopy () is critical for characterizing tautomerism and functional groups. The title compound’s νC=S band (1247–1255 cm⁻¹) and absence of νS-H distinguish it from thiol tautomers, aiding in quality control during synthesis .

Q & A

Q. What are the typical synthetic routes for synthesizing [1,2,4]triazolo[4,3-a]quinazoline derivatives, and how are they optimized for this compound?

The compound is synthesized via cyclization and alkylation reactions. A general method involves reacting a hydrazinoquinazoline precursor (e.g., 3-benzyl-2-hydrazino-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide) with carbonyl diimidazole (CDI) to form the triazoloquinazoline core. Subsequent alkylation with substituted benzyl halides introduces functional groups like the 4-fluorobenzyl moiety. Optimization includes controlling stoichiometry (e.g., 1:1 molar ratios), solvent selection (ethanol or acetonitrile), and reflux conditions (4–6 hours) to maximize yield and purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

Key characterization methods include:

  • 1H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), benzyl/fluorobenzyl substituents (δ 4.5–5.5 ppm), and isobutyl groups (δ 1.0–2.0 ppm).
  • LC-MS : Molecular ion peaks (e.g., m/z ~500–550) and fragmentation patterns to confirm molecular weight.
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are calculated and compared with experimental values (e.g., C: ~72%, H: ~5%, N: ~17%) .

Advanced Research Questions

Q. How can conflicting data on synthetic yields (e.g., 39.5% vs. theoretical 70%) be resolved, and what factors contribute to variability?

Yield discrepancies arise from:

  • Reaction kinetics : Extended reflux times may degrade sensitive intermediates.
  • Purification challenges : Use of column chromatography vs. recrystallization affects recovery.
  • Substituent effects : Electron-withdrawing groups (e.g., 4-fluorobenzyl) may hinder alkylation efficiency. Statistical modeling (e.g., Design of Experiments, DoE) is recommended to identify critical variables (temperature, catalyst loading) .

Q. What methodologies are used to evaluate the compound’s biological activity, and how are structure-activity relationships (SAR) analyzed?

Biological evaluation involves:

  • In vitro assays : Testing against target enzymes (e.g., kinases, proteases) with IC50 determination.
  • SAR analysis : Comparing derivatives with varied substituents (e.g., 4-fluorobenzyl vs. 3-trifluoromethylphenyl) to assess hydrophobicity, steric effects, and electronic interactions. For example, fluorinated groups enhance metabolic stability and target binding .

Q. How can flow chemistry techniques improve the scalability and safety of synthesizing this compound?

Flow chemistry enables:

  • Continuous processing : Reduces reaction time and byproduct formation via precise temperature/pH control.
  • Handling hazardous intermediates : Safe in-line quenching of reactive species (e.g., chloroacetamide derivatives).
  • Automated optimization : Real-time monitoring of parameters like pressure and flow rate to enhance reproducibility .

Q. What computational tools are employed to predict the compound’s pharmacokinetic properties and target interactions?

  • Molecular docking (AutoDock, Schrödinger) : Models interactions with binding pockets (e.g., ATP-binding sites in kinases).
  • ADMET prediction (SwissADME) : Estimates solubility (LogP ~3.5), metabolic stability (CYP450 interactions), and bioavailability.
  • DFT calculations : Evaluates electronic effects of substituents (e.g., fluorine’s electronegativity) on reactivity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data for structurally similar analogs?

  • Standardization : Ensure identical solvent systems and instrumentation (e.g., 400 MHz vs. 600 MHz NMR).
  • Polymorphism screening : Assess crystalline vs. amorphous forms via X-ray diffraction (XRPD).
  • Collaborative validation : Cross-check data with independent labs using shared reference standards .

Methodological Recommendations

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Stepwise optimization : Pilot reactions at 1–10 mmol scale to identify bottlenecks (e.g., exothermic steps).
  • In-process analytics : Use HPLC or UPLC to monitor intermediates and adjust conditions dynamically.
  • Green chemistry principles : Replace toxic solvents (DMF) with alternatives (acetonitrile or ethanol) .

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